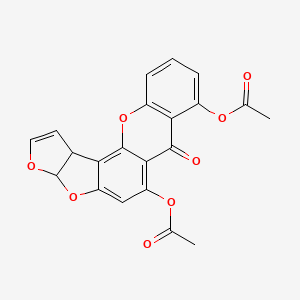![molecular formula C13H16O3S2 B14614865 [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid CAS No. 60246-54-0](/img/structure/B14614865.png)
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including a butoxybenzene moiety, a carbothioyl group, and a sulfanylacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting butoxybenzene is then subjected to a Friedel-Crafts acylation reaction with thioacetic acid to introduce the carbothioyl group. Finally, the sulfanylacetic acid moiety is introduced through a nucleophilic substitution reaction using chloroacetic acid and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Reduction: The carbothioyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Chloroacetic acid, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted acetic acids
Applications De Recherche Scientifique
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Methoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Ethoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Propoxybenzene-1-carbothioyl)sulfanyl]acetic acid
Uniqueness
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid is unique due to its butoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its methoxy, ethoxy, and propoxy analogs .
Propriétés
Numéro CAS |
60246-54-0 |
|---|---|
Formule moléculaire |
C13H16O3S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-(4-butoxybenzenecarbothioyl)sulfanylacetic acid |
InChI |
InChI=1S/C13H16O3S2/c1-2-3-8-16-11-6-4-10(5-7-11)13(17)18-9-12(14)15/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
Clé InChI |
BKXQGSJSYSCZEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=S)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
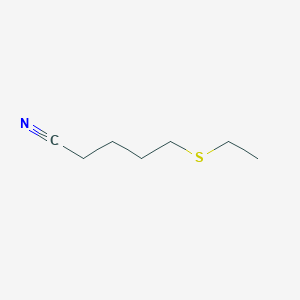
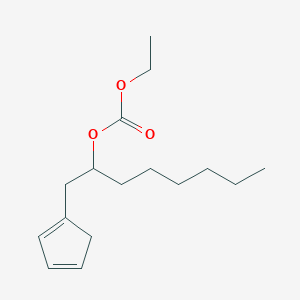
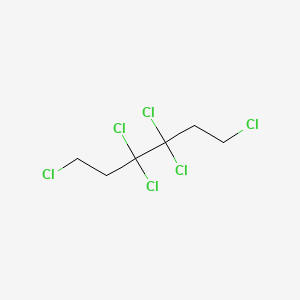
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
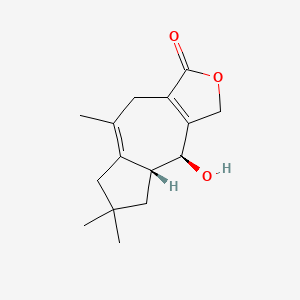


![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
